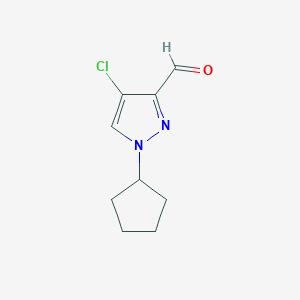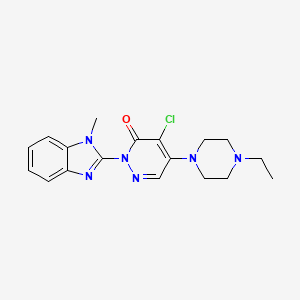
5-(2-Phenyl-4-quinolyl)-1,3,4-oxadiazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Phenyl-4-quinolyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a quinoline ring fused with an oxadiazole ring, which is further substituted with a phenyl group and a thiol group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenyl-4-quinolyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of N-(2-phenyl-4-quinolinecarbonyl)-N-aroylhydrazines. This reaction is catalyzed by phosphorus oxychloride (POCl3) and proceeds under reflux conditions . The reaction yields the desired oxadiazole derivative with moderate to good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
5-(2-Phenyl-4-quinolyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Cyclization: Catalysts such as phosphorus oxychloride (POCl3) are used to facilitate cyclization reactions.
Major Products Formed
Oxidation: Disulfides
Substitution: Halogenated derivatives
Cyclization: Complex heterocyclic compounds
科学的研究の応用
5-(2-Phenyl-4-quinolyl)-1,3,4-oxadiazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits biological activities such as antileukemia and plant growth regulation.
Industry: Used in the synthesis of pesticides and other agrochemicals.
作用機序
The mechanism of action of 5-(2-Phenyl-4-quinolyl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, thereby inhibiting their activity. The quinoline and oxadiazole rings can interact with DNA and other biomolecules, leading to potential anticancer and antimicrobial effects.
類似化合物との比較
Similar Compounds
- 2-Aryl-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazoles
- 2-Chloro-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole
- 2-Methylsulphonyl-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole
Uniqueness
5-(2-Phenyl-4-quinolyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the thiol group or have different substituents.
特性
分子式 |
C17H11N3OS |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
5-(2-phenylquinolin-4-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C17H11N3OS/c22-17-20-19-16(21-17)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,(H,20,22) |
InChIキー |
XXZGUFRYZYAGSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B15111990.png)
![N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15111998.png)
![(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(piperidin-1-yl)methanone](/img/structure/B15112017.png)
![Ethyl 4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B15112021.png)
![3-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B15112029.png)
![4-Hydroxy-7-(4-methoxybenzyl)-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one](/img/structure/B15112034.png)
![(2Z)-2-(4-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B15112037.png)
![1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15112051.png)


![(2Z)-7-[(dibutylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B15112068.png)
![2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol](/img/structure/B15112080.png)
![methyl 2-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B15112086.png)
![4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid](/img/structure/B15112099.png)
